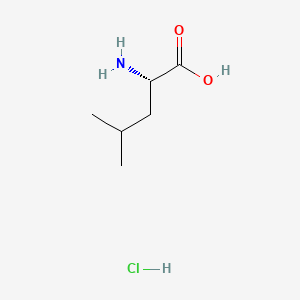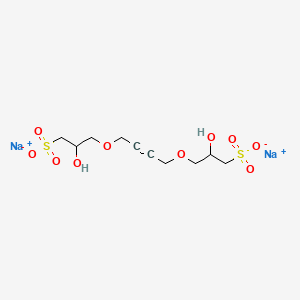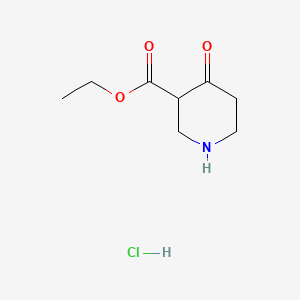
Cyclohexanone p-Toluenesulfonylhydrazone
Vue d'ensemble
Description
Cyclohexanone p-Toluenesulfonylhydrazone is a chemical compound with the molecular formula C13H18N2O2S and a molecular weight of 266.36 . It is a solid substance at 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of Cyclohexanone p-Toluenesulfonylhydrazone consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
Cyclohexanone p-Toluenesulfonylhydrazone is a solid substance at 20 degrees Celsius . .
Applications De Recherche Scientifique
Specific Scientific Field
Cyclohexanone tosylhydrazone finds applications primarily in the field of organic synthesis . Researchers and chemists utilize this compound to create new molecules, study reaction mechanisms, and develop novel synthetic routes.
a. Wolff-Kishner Reduction
The Wolff-Kishner reduction is a powerful method for converting carbonyl compounds (such as ketones and aldehydes) into their corresponding alkanes. Cyclohexanone tosylhydrazone acts as a precursor in this process. The reaction involves the formation of a hydrazone intermediate, followed by reduction using strong base and heat. The resulting product is the saturated hydrocarbon without affecting other functional groups .
b. Mild Carbonyl Reduction
Unlike traditional hydrazine-based reductions, which often require high temperatures, cyclohexanone tosylhydrazone allows for milder conditions. For instance, it can be selectively reduced using sodium borohydride (NaBH₄) in refluxing methanol (around 68 °C) to yield the corresponding alcohol. This gentle reduction is particularly useful when sensitive functional groups are present in the molecule .
c. Carbon Insertion Reactions
Cyclohexanone tosylhydrazone participates in carbon insertion reactions. For example, it can undergo formal carbon insertion into C–H bonds adjacent to carbonyl groups. Metal-based Lewis acids can catalyze this process. The mechanism involves nucleophilic addition of the diazoalkyl carbon to the carbonyl, followed by 1,2-migration with loss of nitrogen. These reactions allow the synthesis of β-keto esters and other valuable compounds .
d. Synthesis of α-Functionalized Ketones
Cyclohexanone tosylhydrazone reacts with aldehydes under mild, neutral conditions to form α-functionalized ketones. The diazoalkyl carbon inserts into the C–H bond of the aldehyde, leading to the desired product. Steric factors play a crucial role in determining the preferred migrating group during the 1,2-rearrangement step .
e. Scandium-Catalyzed Reactions
Recent developments involve scandium-catalyzed transformations using cyclohexanone tosylhydrazone. Scandium complexes facilitate the insertion of the diazoalkyl carbon into various bonds, leading to diverse products. These reactions offer new synthetic routes and expand the toolbox for organic chemists .
f. Ring Expansion Reactions
In the absence of methanol, cyclohexanone can undergo ring expansion with diazoethane, resulting in the formation of 2-methylcycloheptanone. This intriguing transformation highlights the reactivity of cyclohexanone tosylhydrazone and its potential applications in ring-expanding reactions .
Experimental Procedures
The experimental procedures for each application involve the preparation of cyclohexanone tosylhydrazone, its reaction with specific reagents, and subsequent workup. Detailed protocols can be found in the literature .
Results and Quantitative Data
The outcomes depend on the specific application. Researchers typically report yields, selectivity, and characterization data (such as NMR spectra, IR spectra, and mass spectrometry) to validate the success of the reactions.
Moebius, D. C., Rendina, V. L., & Kingsbury, J. S. (2014). Catalysis of Diazoalkane–Carbonyl Homologation: How New Developments in Hydrazone Oxidation Enable the Carbon Insertion Strategy for Synthesis. Topics in Current Chemistry, 346, 111–162. Link Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, and Other Sidechain Reductions. [Link](https://www.masterorganic
Safety And Hazards
Orientations Futures
An analysis of scientific and technical literature dedicated to the methods of obtaining hexanone using several catalysts and solvents, including ionic liquids, and problems of extracting cyclohexanone from a reaction mixture has been performed . The complex of catalytic and separating components of the technology of obtaining cyclohexanone are examined; promising directions for investigations are determined .
Propriétés
IUPAC Name |
N-(cyclohexylideneamino)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h7-10,15H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCVYCATQIGYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288458 | |
| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanone p-Toluenesulfonylhydrazone | |
CAS RN |
4545-18-0 | |
| Record name | 4545-18-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4545-18-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanone p-Toluenesulfonylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Acetamide, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1584297.png)







![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)